3,3-Bis(triethylsilyl)acrylaldehyde
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Overview
Description
3,3-Bis(triethylsilyl)acrylaldehyde is an organic compound with the molecular formula C15H32OSi2 and a molecular weight of 284.58 g/mol . It is characterized by the presence of two triethylsilyl groups attached to the acrylaldehyde moiety, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(triethylsilyl)acrylaldehyde typically involves the reaction of acrylaldehyde with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(triethylsilyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the silyl groups.
Major Products Formed
Oxidation: 3,3-Bis(triethylsilyl)acrylic acid.
Reduction: 3,3-Bis(triethylsilyl)acryl alcohol.
Substitution: Various substituted acrylaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
3,3-Bis(triethylsilyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Bis(triethylsilyl)acrylaldehyde involves its reactivity with various nucleophiles and electrophiles. The triethylsilyl groups provide steric protection to the acrylaldehyde moiety, allowing selective reactions to occur at the aldehyde group. The compound can participate in nucleophilic addition, electrophilic substitution, and other organic reactions, targeting specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(trimethylsilyl)acrylaldehyde: Similar structure but with trimethylsilyl groups instead of triethylsilyl groups.
3,3-Bis(triethylsilyl)propionaldehyde: Similar structure but with a propionaldehyde moiety instead of acrylaldehyde.
3,3-Bis(triethylsilyl)butyraldehyde: Similar structure but with a butyraldehyde moiety instead of acrylaldehyde.
Uniqueness
3,3-Bis(triethylsilyl)acrylaldehyde is unique due to the presence of the acrylaldehyde moiety, which imparts distinct reactivity compared to its analogs. The triethylsilyl groups provide steric hindrance, enhancing selectivity in chemical reactions and making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3,3-bis(triethylsilyl)prop-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32OSi2/c1-7-17(8-2,9-3)15(13-14-16)18(10-4,11-5)12-6/h13-14H,7-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOSTSGOKMWCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C(=CC=O)[Si](CC)(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32OSi2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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